molecular formula C7H15N B3155700 trans-2-Ethylcyclopentanamine CAS No. 80864-16-0

trans-2-Ethylcyclopentanamine

Cat. No.: B3155700
CAS No.: 80864-16-0
M. Wt: 113.2 g/mol
InChI Key: VFMPCBSRNCHHKO-RNFRBKRXSA-N
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Description

trans-2-Ethylcyclopentanamine: is an organic compound with the molecular formula C7H15N It is a secondary amine where an ethyl group is attached to the second carbon of a cyclopentane ring

Scientific Research Applications

Chemistry: trans-2-Ethylcyclopentanamine is used as a building block in organic synthesis, particularly in the synthesis of complex organic molecules and pharmaceuticals.

Biology: In biological research, this compound can be used as a precursor for the synthesis of bioactive compounds and as a reagent in biochemical assays.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals, polymers, and materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-2-Ethylcyclopentanamine typically involves the following steps:

    Cyclopentane Ring Formation: The cyclopentane ring can be synthesized through cyclization reactions involving appropriate precursors.

    Ethyl Group Introduction: The ethyl group is introduced at the second carbon of the cyclopentane ring using ethylating agents under controlled conditions.

    Amine Functionalization:

Industrial Production Methods: Industrial production of this compound may involve catalytic processes to ensure high yield and purity. Catalysts such as palladium or platinum may be used to facilitate the reactions under optimized temperature and pressure conditions.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding oxides or hydroxylamines.

    Reduction: Reduction reactions can convert this compound to its corresponding amines or hydrocarbons.

    Substitution: The compound can participate in substitution reactions where the amine group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.

Major Products:

    Oxidation Products: Hydroxylamines, nitroso compounds.

    Reduction Products: Primary amines, hydrocarbons.

    Substitution Products: Halogenated cyclopentanes, substituted amines.

Mechanism of Action

The mechanism of action of trans-2-Ethylcyclopentanamine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and altering their activity. This interaction can modulate biochemical pathways and physiological processes, leading to various effects depending on the context of its use.

Comparison with Similar Compounds

    N-ethylcyclopentanamine: Similar in structure but lacks the trans configuration.

    trans-2-Methylcyclopentanamine: Similar but with a methyl group instead of an ethyl group.

    trans-2-Propylcyclopentanamine: Similar but with a propyl group instead of an ethyl group.

Uniqueness: trans-2-Ethylcyclopentanamine is unique due to its specific trans configuration and the presence of an ethyl group at the second carbon of the cyclopentane ring. This configuration imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis and research.

Properties

IUPAC Name

(1R,2R)-2-ethylcyclopentan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N/c1-2-6-4-3-5-7(6)8/h6-7H,2-5,8H2,1H3/t6-,7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFMPCBSRNCHHKO-RNFRBKRXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCC1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1CCC[C@H]1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

113.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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